molecular formula C23H20ClNO2 B11101333 1-(4-Chlorophenyl)-2-[(4-methylphenyl)(2-oxo-2-phenylethyl)amino]ethan-1-one

1-(4-Chlorophenyl)-2-[(4-methylphenyl)(2-oxo-2-phenylethyl)amino]ethan-1-one

Cat. No.: B11101333
M. Wt: 377.9 g/mol
InChI Key: PKFYDODPSNQMAK-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-[(4-methylphenyl)(2-oxo-2-phenylethyl)amino]ethan-1-one is a synthetic organic compound It is characterized by the presence of a chlorophenyl group, a methylphenyl group, and an oxo-phenylethyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-2-[(4-methylphenyl)(2-oxo-2-phenylethyl)amino]ethan-1-one typically involves multi-step organic reactions. Common synthetic routes may include:

    Aldol Condensation: Combining an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone, followed by dehydration.

    Friedel-Crafts Acylation: Introducing an acyl group into an aromatic ring using a Lewis acid catalyst.

    Amidation: Forming an amide bond between an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors, high-pressure reactors, and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-2-[(4-methylphenyl)(2-oxo-2-phenylethyl)amino]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: Conversion of the ethanone group to a carboxylic acid or other oxidized forms.

    Reduction: Reduction of the ketone group to an alcohol.

    Substitution: Halogen substitution reactions on the chlorophenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Catalysts: Lewis acids like aluminum chloride (AlCl₃) for Friedel-Crafts reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-[(4-methylphenyl)(2-oxo-2-phenylethyl)amino]ethan-1-one involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. Detailed studies are required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-2-[(4-methylphenyl)amino]ethan-1-one: Lacks the oxo-phenylethyl group.

    1-(4-Chlorophenyl)-2-[(2-oxo-2-phenylethyl)amino]ethan-1-one: Lacks the methylphenyl group.

    1-(4-Methylphenyl)-2-[(4-chlorophenyl)(2-oxo-2-phenylethyl)amino]ethan-1-one: Lacks the chlorophenyl group.

Uniqueness

The unique combination of functional groups in 1-(4-Chlorophenyl)-2-[(4-methylphenyl)(2-oxo-2-phenylethyl)amino]ethan-1-one may confer specific chemical and biological properties that distinguish it from similar compounds. These properties can be leveraged in various applications, making it a compound of interest for further research and development.

Properties

Molecular Formula

C23H20ClNO2

Molecular Weight

377.9 g/mol

IUPAC Name

2-(N-[2-(4-chlorophenyl)-2-oxoethyl]-4-methylanilino)-1-phenylethanone

InChI

InChI=1S/C23H20ClNO2/c1-17-7-13-21(14-8-17)25(15-22(26)18-5-3-2-4-6-18)16-23(27)19-9-11-20(24)12-10-19/h2-14H,15-16H2,1H3

InChI Key

PKFYDODPSNQMAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)C2=CC=CC=C2)CC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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